molecular formula C28H31F3N8O B10835970 3-((isopropylamino)methyl)-N-(4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenyl)-5-(trifluoromethyl)benzamide

3-((isopropylamino)methyl)-N-(4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenyl)-5-(trifluoromethyl)benzamide

Cat. No.: B10835970
M. Wt: 552.6 g/mol
InChI Key: ZBUIYGDQZSKXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidinyl pyrazolamine derivative 1 is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles and pyrimidines. These compounds are known for their significant roles in medicinal chemistry and functional materials due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinyl pyrazolamine derivative 1 typically involves the reaction of pyrazole derivatives with pyrimidine derivatives under specific conditions. One common method includes the condensation of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with pyrimidine-2,4,6-trione in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrimidinyl pyrazolamine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pyrimidinyl pyrazolamine derivative 1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrimidinyl pyrazolamine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: Pyrimidinyl pyrazolamine derivative 1 is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyrimidine rings allows for versatile interactions with biological targets and diverse chemical transformations .

Properties

Molecular Formula

C28H31F3N8O

Molecular Weight

552.6 g/mol

IUPAC Name

N-[4-methyl-3-[[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]amino]phenyl]-3-[(propan-2-ylamino)methyl]-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H31F3N8O/c1-16(2)33-14-19-9-20(11-21(10-19)28(29,30)31)27(40)36-22-7-6-17(3)23(12-22)37-26-8-18(4)38-39(26)25-13-24(32-5)34-15-35-25/h6-13,15-16,33,37H,14H2,1-5H3,(H,36,40)(H,32,34,35)

InChI Key

ZBUIYGDQZSKXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)CNC(C)C)C(F)(F)F)NC3=CC(=NN3C4=NC=NC(=C4)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.